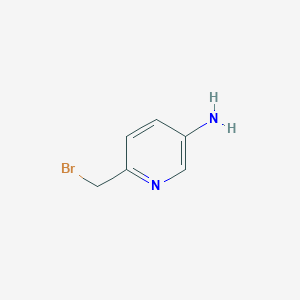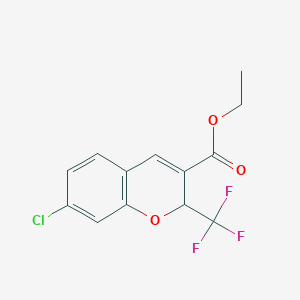
5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile is a chemical compound that belongs to the class of naphthyridines This compound is characterized by the presence of a chloro group, a propan-2-yloxy group, and a carbonitrile group attached to a naphthyridine ring
准备方法
The synthesis of 5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Ring: The naphthyridine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can introduce the chloro group into the naphthyridine ring.
Attachment of the Propan-2-yloxy Group: This step involves the reaction of the naphthyridine intermediate with isopropanol in the presence of a base such as potassium carbonate.
Addition of the Carbonitrile Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carbonitrile group to an amine group.
Hydrolysis: The carbonitrile group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
科学研究应用
5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile can be compared with other similar compounds, such as:
5-Chloro-3-methyl-2-(propan-2-yloxy)pyridine: This compound shares a similar structure but has a pyridine ring instead of a naphthyridine ring.
5-Chloro-3-nitro-2-(propan-2-yloxy)pyridine: This compound contains a nitro group instead of a carbonitrile group.
Fluorinated Pyridines: These compounds have fluorine atoms instead of chlorine and exhibit different chemical and biological properties.
属性
分子式 |
C12H10ClN3O |
|---|---|
分子量 |
247.68 g/mol |
IUPAC 名称 |
5-chloro-3-propan-2-yloxy-1,6-naphthyridine-2-carbonitrile |
InChI |
InChI=1S/C12H10ClN3O/c1-7(2)17-11-5-8-9(16-10(11)6-14)3-4-15-12(8)13/h3-5,7H,1-2H3 |
InChI 键 |
JNPCOIYHZZYGQX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(N=C2C=CN=C(C2=C1)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(2E)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid](/img/structure/B13037920.png)
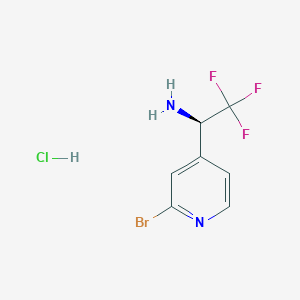
![(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13037929.png)

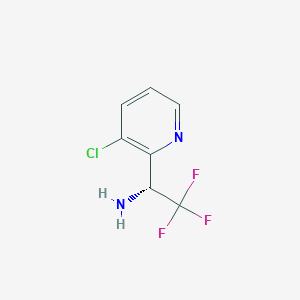
![Methyl 6-((1,3-difluoropropan-2-yl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13037949.png)
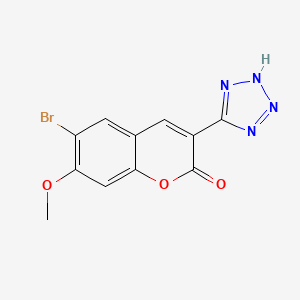
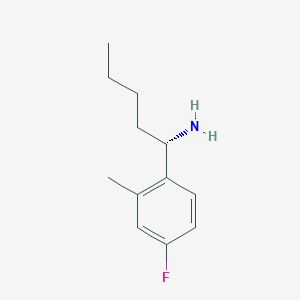
![1-Methyloctahydro-1H-pyrido[3,4-B][1,4]oxazine hcl](/img/structure/B13037970.png)
